molecular formula C15H22O3 B12122648 Benzaldehyde, 3-(heptyloxy)-4-methoxy- CAS No. 656810-19-4

Benzaldehyde, 3-(heptyloxy)-4-methoxy-

Cat. No.: B12122648
CAS No.: 656810-19-4
M. Wt: 250.33 g/mol
InChI Key: LTDVYUNYQIIDOF-UHFFFAOYSA-N
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Description

Benzaldehyde, 3-(heptyloxy)-4-methoxy-: is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a benzene ring substituted with a heptyloxy group at the 3-position and a methoxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Oxidation of Toluene Derivatives: One common method for synthesizing benzaldehyde derivatives involves the oxidation of toluene derivatives.

    Hydrolysis of Benzal Chloride: Another method involves the hydrolysis of benzal chloride derivatives.

Industrial Production Methods: Industrial production of benzaldehyde derivatives often involves continuous processes such as vapor-phase hydrolysis of benzal chloride at elevated temperatures, catalyzed by activated carbon treated with acid or impregnated with metal chloride or sulfate .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.

    Substitution: HNO3, H2SO4, Cl2, Br2, typically under controlled temperature and pressure conditions.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.

Mechanism of Action

Molecular Targets and Pathways: The mechanism of action of benzaldehyde, 3-(heptyloxy)-4-methoxy-, involves its interaction with various molecular targets, including enzymes and receptors. For instance, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby affecting metabolic pathways . Additionally, its antioxidant properties may involve scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage .

Comparison with Similar Compounds

    Benzaldehyde: The simplest aromatic aldehyde with a benzene ring and a formyl group.

    4-Methoxybenzaldehyde: Benzaldehyde with a methoxy group at the 4-position.

    3-Heptyloxybenzaldehyde: Benzaldehyde with a heptyloxy group at the 3-position.

Uniqueness: Benzaldehyde, 3-(heptyloxy)-4-methoxy-, is unique due to the presence of both heptyloxy and methoxy groups on the benzene ring, which can influence its chemical reactivity and biological activity compared to other benzaldehyde derivatives .

Biological Activity

Benzaldehyde, 3-(heptyloxy)-4-methoxy- is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C14_{14}H20_{20}O2_2
  • Molecular Weight : 220.31 g/mol
  • CAS Number : 119740

The compound features a heptyloxy group and a methoxy group attached to a benzaldehyde backbone, which contributes to its unique biological properties.

Synthesis Methods

Benzaldehyde, 3-(heptyloxy)-4-methoxy- can be synthesized through various methods, including:

  • Alkylation of Benzaldehyde : Using heptyl bromide in the presence of a base.
  • Methoxylation : The introduction of the methoxy group can be achieved via methylation reactions using dimethyl sulfate or methyl iodide.

Antimicrobial Properties

Benzaldehyde derivatives exhibit notable antimicrobial activity. For instance, studies have shown that benzaldehyde can enhance the efficacy of antibiotics against various bacterial strains. A notable study indicated that the combination of benzaldehyde with norfloxacin reduced the minimum inhibitory concentration (MIC) significantly, demonstrating its potential as an antibiotic modulator against Staphylococcus aureus .

Bacterial Strain MIC (µg/mL) With Benzaldehyde (µg/mL)
Staphylococcus aureus256128
Bacillus anthracis850N/A
Pantoea conspicua1060N/A

Cytotoxic Effects

In addition to its antimicrobial properties, benzaldehyde has demonstrated cytotoxic effects in various studies. It has been shown to induce cell death in Drosophila melanogaster with an LC50_{50} value of 1.60 mg/mL . This suggests that benzaldehyde may possess insecticidal properties, which could be explored for pest control applications.

The biological activity of benzaldehyde is attributed to several mechanisms:

  • Membrane Disruption : Benzaldehyde interacts with bacterial membranes, leading to their disintegration and subsequent cell death .
  • Antibiotic Modulation : It enhances the permeability of bacterial membranes, allowing for increased uptake of antibiotics .
  • Cytotoxicity : The compound's ability to induce apoptosis in certain cell lines suggests a potential role in cancer therapy .

Study on Antibacterial Activity

A study evaluated the antibacterial activity of benzaldehyde against multiple strains of bacteria. The results indicated that benzaldehyde not only exhibits direct antibacterial effects but also enhances the efficacy of conventional antibiotics when used in combination therapies.

Research on Cytotoxic Effects

Research involving cell cultures demonstrated that benzaldehyde derivatives could induce apoptosis in cancer cells. This was evidenced by increased levels of reactive oxygen species (ROS) and activation of caspases, indicating potential for development as an anticancer agent.

Properties

CAS No.

656810-19-4

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

3-heptoxy-4-methoxybenzaldehyde

InChI

InChI=1S/C15H22O3/c1-3-4-5-6-7-10-18-15-11-13(12-16)8-9-14(15)17-2/h8-9,11-12H,3-7,10H2,1-2H3

InChI Key

LTDVYUNYQIIDOF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=C(C=CC(=C1)C=O)OC

Origin of Product

United States

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